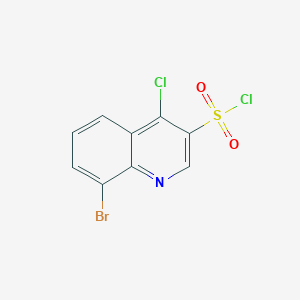

![molecular formula C20H17F3N2O3 B2529514 Ethyl 6-methoxy-4-[4-(trifluoromethyl)anilino]-3-quinolinecarboxylate CAS No. 477847-11-3](/img/structure/B2529514.png)

Ethyl 6-methoxy-4-[4-(trifluoromethyl)anilino]-3-quinolinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

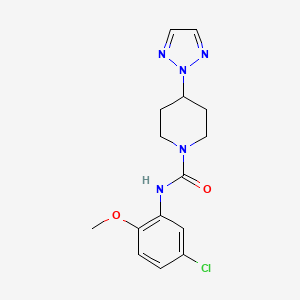

Ethyl 6-methoxy-4-[4-(trifluoromethyl)anilino]-3-quinolinecarboxylate is a compound that belongs to the quinoline class, which is known for its broad spectrum of biological activities. Quinolines and their derivatives have been extensively studied due to their potential as pharmaceutical agents, particularly as antibacterials. The presence of a trifluoromethyl group and a methoxy substituent in the compound suggests that it may exhibit unique chemical and physical properties, as well as biological activity.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the formation of key intermediates through reactions with anilines. For instance, the reaction between ethyl 4,4,4-trifluoroacetoacetate and various anilines has been shown to yield ethyl 3-arylamino-4,4,4-trifluorobut-2-enoates, which can be cyclized to afford 2-trifluoromethyl-4-quinolinones . Additionally, photochemical reactions of ethoxycarbonyl-substituted quinolines have been investigated, leading to various products depending on the solvent used . These methods could potentially be adapted for the synthesis of Ethyl 6-methoxy-4-[4-(trifluoromethyl)anilino]-3-quinolinecarboxylate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex, with substituents influencing the overall shape and electronic distribution. For example, the study of 6-methoxy- and 8-methoxy-2,4,5-tris(dimethylamino)quinolines revealed that the position of the methoxy group significantly affects the molecule's basicity and protonation trends . This suggests that the methoxy group in Ethyl 6-methoxy-4-[4-(trifluoromethyl)anilino]-3-quinolinecarboxylate could also play a crucial role in its chemical behavior and interaction with biological targets.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including photochemical processes that result in different products based on the reaction environment . The synthesis of related compounds, such as ethyl 6,7-difluoro-4-hydroxy-2-[(methoxymethyl)thio]quinoline-3-carboxylate, involves multiple steps, including treatment with carbon disulfide, ethyl chloroformate, and cyclization reactions . These reactions highlight the versatility of quinoline derivatives in chemical synthesis and the potential for generating a wide array of related compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The introduction of fluorine atoms, as seen in the synthesis of fluorinated quinolines with antibacterial activities, can significantly enhance the compound's properties . The trifluoromethyl group in Ethyl 6-methoxy-4-[4-(trifluoromethyl)anilino]-3-quinolinecarboxylate is likely to increase its lipophilicity, which could affect its pharmacokinetic profile and its ability to interact with biological membranes.

Scientific Research Applications

Synthesis and Chemical Properties

- Ethyl 6-methoxy-4-[4-(trifluoromethyl)anilino]-3-quinolinecarboxylate is involved in the synthesis of various quinoline derivatives. For example, Gong and Kato (2004) describe a process involving N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines that yield substituted products, which are precursors to 4,4,4-trifluorobutyric acids and eventually lead to 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones (Gong & Kato, 2004).

- Bänziger et al. (2000) report a large-scale synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, an important intermediate for pharmaceutically active compounds, where ethyl 6-methoxy-4-[4-(trifluoromethyl)anilino]-3-quinolinecarboxylate could potentially be used (Bänziger et al., 2000).

Pharmaceutical Applications

- Marull, Lefebvre, and Schlosser (2004) discuss the conversion of 4-(trifluoromethyl)-2-quinolinones into various compounds, including 4-(trifluoromethyl)quinolines and 4-(trifluoromethyl)-2-quinolinecarboxylic acids, which are important in pharmaceutical chemistry (Marull, Lefebvre, & Schlosser, 2004).

- Yu-liang (2012) synthesized ethyl 6-arylmethoxy-7-methyl-4-hydroxy-3-quinolinecarboxylates with potential anticoccidial activities, indicating the role of ethyl 6-methoxy-4-[4-(trifluoromethyl)anilino]-3-quinolinecarboxylate in developing compounds for treating infections in poultry (Yu-liang, 2012).

Biological and Medicinal Chemistry

- Yan et al. (2008) synthesized a series of ethyl 6-arylmethoxy-7-alkoxy-4-hydroxy-3-quinolinecarboxylates as anticoccidial medicine, showcasing the potential medical applications of these compounds (Yan et al., 2008).

- Tsoi et al. (2001) discuss the synthesis of hexahydropyrrolo[1,2-a]quinolones, which are precursors of [a]-fused fluoroquinolones, a significant area in medicinal chemistry where ethyl 6-methoxy-4-[4-(trifluoromethyl)anilino]-3-quinolinecarboxylate could be applicable (Tsoi et al., 2001).

Antimicrobial Research

- Mermer et al. (2018) conducted a study on quinolone-triazole hybrids synthesized from ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylates, which showed potential as antimicrobial agents, indicating the role of related compounds in antimicrobial research (Mermer et al., 2018).

properties

IUPAC Name |

ethyl 6-methoxy-4-[4-(trifluoromethyl)anilino]quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2O3/c1-3-28-19(26)16-11-24-17-9-8-14(27-2)10-15(17)18(16)25-13-6-4-12(5-7-13)20(21,22)23/h4-11H,3H2,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANAZYJPIJZLXRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-methoxy-4-[4-(trifluoromethyl)anilino]-3-quinolinecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Benzyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B2529432.png)

![2-[[1-(1-Methylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2529436.png)

![1-[2-[(Prop-2-enoylamino)methyl]phenyl]piperidine-3-carboxamide](/img/structure/B2529439.png)

![N-(4-methylbenzyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2529441.png)

![Methyl 1-((3,4-dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2529450.png)

![9-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2529452.png)